Methyl2-(decanoylamino)benzoate
Description
Methyl 2-(decanoylamino)benzoate is an ester derivative of benzoic acid featuring a decanoylamino (-NHCOC₉H₁₉) substituent at the 2-position and a methyl ester group at the carboxyl terminus.
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 2-(decanoylamino)benzoate |
InChI |
InChI=1S/C18H27NO3/c1-3-4-5-6-7-8-9-14-17(20)19-16-13-11-10-12-15(16)18(21)22-2/h10-13H,3-9,14H2,1-2H3,(H,19,20) |
InChI Key |
OCTOXQHYRUVURC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Methyl 2-(decanoylamino)benzoate differs from other benzoates primarily in its substituents:
- Alkyl Benzoates (e.g., methyl benzoate, ethyl benzoate): These feature short alkyl ester groups (methyl, ethyl) without amino substitutions. They are widely used in cosmetics and fragrances due to their volatility and low toxicity .
- Amino-Substituted Benzoates (e.g., methyl 4-acetamido-2-hydroxybenzoate): These compounds, such as those in , incorporate acetamido (-NHCOCH₃) or hydroxy groups, which enhance hydrogen-bonding capacity and reactivity in pharmaceutical synthesis .
- Long-Chain Benzoates (e.g., C12-15 alkyl benzoates): These share the lipophilic character of the decanoylamino group, making them suitable as emollients in cosmetics .
Key Differences:
- Unlike dimethylamino-substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate in ), the lack of a tertiary amine in Methyl 2-(decanoylamino)benzoate may reduce its catalytic activity in photopolymerization but enhance stability against oxidation .
Physicochemical Properties
The table below extrapolates properties of Methyl 2-(decanoylamino)benzoate based on structural analogs (data sourced from ):
Notes: LogP values estimated using fragment-based methods; solubility inferred from alkyl chain length trends.
Reactivity and Functional Performance
- Polymerization Applications: Ethyl 4-(dimethylamino)benzoate demonstrates high reactivity as a co-initiator in resin cements due to its tertiary amine group, achieving a 15–20% higher degree of conversion than methacrylate derivatives . In contrast, the primary amide in Methyl 2-(decanoylamino)benzoate may limit its utility in photopolymerization but enhance thermal stability.
- Metabolic Degradation: Microbial degradation pathways (e.g., Rhodococcus sp. CS-1 in ) show that benzoate derivatives with shorter chains (e.g., methyl or ethyl) are metabolized via the β-ketoadipate pathway. The long decanoylamino chain in the target compound may resist enzymatic cleavage, leading to environmental persistence .
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